3-(Methylthio)propionate

Description

Chemical Formula and Molecular Weight

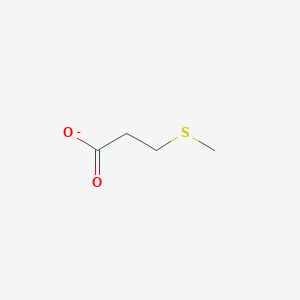

3-(Methylthio)propionate, systematically named 3-(methylsulfanyl)propanoic acid , possesses the molecular formula $$ \text{C}4\text{H}8\text{O}_2\text{S} $$ and a molecular weight of 120.17 g/mol . This compound is registered under CAS RN 646-01-5 and is alternatively termed 3-methylmercaptopropionic acid, 4-thiapentanoic acid, or β-methylthiopropionic acid in scientific literature.

The structural backbone consists of a three-carbon chain with a methylthio group ($$-\text{SCH}_3$$) at the third position and a carboxylic acid functional group ($$-\text{COOH}$$) at the terminal end. This configuration confers unique physicochemical properties, including polarity and acidity, which influence its reactivity and biological interactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}4\text{H}8\text{O}_2\text{S} $$ | |

| Molecular Weight | 120.17 g/mol | |

| CAS RN | 646-01-5 |

Structural Analysis and Conformational Studies

The compound’s SMILES notation ($$ \text{CSCCC(=O)O} $$) and InChIKey ($$ \text{CAOMCZAIALVUPA-UHFFFAOYSA-N} $$) provide unambiguous representations of its connectivity and stereoelectronic features. Nuclear magnetic resonance (NMR) and infrared (IR) spectral data confirm the presence of characteristic functional groups:

- A broad peak near $$ \delta = 11.5 \, \text{ppm} $$ (NMR) for the carboxylic proton.

- Stretching vibrations at $$ 2550–2600 \, \text{cm}^{-1} $$ (IR) for the thioether ($$-\text{S}-$$) bond.

Conformational flexibility arises from free rotation around the $$ \text{C}-\text{S} $$ and $$ \text{C}-\text{C} $$ bonds. Computational studies suggest that the gauche conformation (dihedral angle $$ \approx 60^\circ $$) is energetically favored over the anti conformation due to reduced steric hindrance between the methylthio group and the carboxylic acid moiety. However, the energy barrier for rotation remains low ($$ \Delta G^\ddagger \approx 4–6 \, \text{kcal/mol} $$), allowing rapid interconversion at room temperature.

Propriétés

Formule moléculaire |

C4H7O2S- |

|---|---|

Poids moléculaire |

119.16 g/mol |

Nom IUPAC |

3-methylsulfanylpropanoate |

InChI |

InChI=1S/C4H8O2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6)/p-1 |

Clé InChI |

CAOMCZAIALVUPA-UHFFFAOYSA-M |

SMILES |

CSCCC(=O)[O-] |

SMILES canonique |

CSCCC(=O)[O-] |

Synonymes |

3-mercapto-2-methylpropionate 3-mercapto-2-methylpropionic acid 3-mercapto-2-methylpropionic acid, monocalcium salt 3-mercapto-2-methylpropionic acid, monopotassium salt 3-mercapto-2-methylpropionic acid, monosodium salt MMPA |

Origine du produit |

United States |

Applications De Recherche Scientifique

Biochemical Studies

3-(Methylthio)propionate has been studied for its role in stimulating respiration in substrate-depleted heart mitochondria. This effect can be blocked by uncouplers and malonate, indicating its potential influence on mitochondrial function and energy metabolism .

Toxicological Assessments

Research has evaluated the safety profile of this compound through various toxicological tests. Key findings include:

- Genotoxicity : Studies indicate that this compound is not genotoxic, as no significant increases in revertant colonies were observed in bacterial mutation assays .

- Repeated Dose Toxicity : The compound was assessed for repeated dose toxicity using the Threshold of Toxicological Concern (TTC) approach, revealing that exposure levels are below the safety thresholds .

- Skin Sensitization : Evaluations showed no safety concerns regarding skin sensitization at current usage levels, with exposure below the Dermal Sensitization Threshold (DST) .

| Toxicological Endpoint | Result |

|---|---|

| Genotoxicity | Not genotoxic |

| Repeated Dose Toxicity | Below TTC |

| Skin Sensitization | No concerns; below DST |

| Phototoxicity | Not expected to be phototoxic |

Flavoring Agent

This compound is utilized as a flavoring agent in food products due to its sulfur-containing structure, which contributes to desirable flavor profiles. Its presence has been quantified in various food matrices, including plant and seafood products .

Environmental Impact Studies

Environmental assessments have shown that this compound is not persistent or bioaccumulative, adhering to the International Fragrance Association (IFRA) Environmental Standards. Its risk quotients indicate low environmental impact based on current usage volumes .

Case Study 1: Mitochondrial Respiration

In a study examining the effects of this compound on heart mitochondria, researchers found that it significantly stimulated respiration rates under substrate-depleted conditions. This effect was inhibited by agents such as malonate, suggesting a specific interaction with mitochondrial pathways .

Case Study 2: Flavoring Efficacy

A comprehensive analysis of various food products revealed that this compound contributes significantly to flavor profiles in seafood and certain fruits. Its concentrations ranged from 1.1 – 167 µg/kg in crab meats and up to 40 µg/kg in plants . This establishes its utility as a natural flavor enhancer.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester derivatives of 3-(methylthio)propionic acid undergo hydrolysis under acidic or basic conditions. For example, methyl 3-(methylthio)propanoate (CAS 13532-18-8) hydrolyzes to form 3-(methylthio)propionic acid (CAS 646-01-5) and methanol .

Reaction Conditions:

-

Acidic Hydrolysis: Requires H⁺ catalyst (e.g., H₂SO₄) at elevated temperatures (80–100°C).

-

Basic Hydrolysis: Uses NaOH or KOH in aqueous ethanol, yielding the sodium salt of the acid .

Esterification Reactions

3-(Methylthio)propionic acid reacts with alcohols to form esters, a reversible process catalyzed by mineral acids.

Example:

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Yield | 85–92% (optimized conditions) | |

| Catalyst | Sulfuric acid (5–10 mol%) |

Decarboxylation

Thermal decarboxylation of 3-(methylthio)propionic acid generates 3-(methylthio)propanal (CAS 3268-49-3) under controlled heating (150–200°C) :

Industrial Relevance:

Photochemical Degradation

3-(Methylthio)propionate derivatives degrade via UV-induced oxidation, with a half-life of 7.3 hours in air due to OH-radical attack .

Environmental Impact:

Comparaison Avec Des Composés Similaires

Key Differences :

- Odor Potency : Ethyl ester has a significantly lower odor threshold (7 µg/kg vs. 180 µg/kg), making it more potent in flavor contribution despite its lower concentration in fruits .

- Synthesis: Both esters form via esterification of 3-(methylthio)propionic acid with methanol or ethanol, derived from glucose degradation during thermal processing .

- Applications : Methyl ester is used in desulfurization experiments , while ethyl ester is prominent in food flavoring due to its higher OAV .

Comparison with Arylthio Derivatives

Compounds like 3-(phenylthio)propionic acid (CAS 22198-59-0) and methyl 3-(benzylthio)propionate (CID 220052) differ in their substituents, leading to distinct properties:

- Reactivity: Arylthio derivatives (e.g., phenylthio, benzylthio) undergo retro-Michael cleavage under alkaline conditions, unlike methylthio derivatives, due to the higher acidity of thiophenol groups .

- Bioactivity: Arylthio compounds exhibit anticancer, antihepatitis, and monoamine oxidase inhibition activities, whereas methylthio esters are primarily flavorants .

Comparison with 3-(Methylthio)propionic Acid

| Property | 3-(Methylthio)propionic Acid | Methyl Ester | Ethyl Ester |

|---|---|---|---|

| Function | Precursor, oxidation product | Flavorant | Flavorant |

| Natural Source | Noni fruit | Pineapple, lulo | Pineapple, vinegar |

| Synthesis | Oxidation of methional | Esterification | Esterification |

| Pharmaceutical Use | Potential drug intermediate | Limited | Limited |

The acid is less volatile than its esters, limiting its direct role in aromas but making it a key intermediate in biosynthetic pathways .

Méthodes De Préparation

Catalytic Addition of Methylmercaptan to Acrolein

The most established industrial method for MMP production involves the catalytic addition of methylmercaptan (CH₃SH) to acrolein (CH₂=CHCHO). This exothermic reaction proceeds via a heterogeneous catalyst system, typically pyridine or triethylamine immobilized on a solid support. The process operates under mild conditions (30–50°C, atmospheric pressure) to maximize selectivity and minimize by-products.

Reaction Mechanism :

The catalyst’s insolubility in the reaction medium (MMP itself) allows for continuous operation without catalyst loss. A fixed-bed reactor configuration (Fig. 1) ensures optimal contact between reactants and the catalyst, achieving conversion rates >99%.

Key Parameters :

*Liquid Hourly Space Velocity

Advantages :

Production of MMP-Cyanohydrin

MMP is often converted to 2-hydroxy-4-(methylthio)butanenitrile (MMP-cyanohydrin), a precursor for methionine synthesis. This involves reacting MMP with prussic acid (HCN) under basic conditions:

Process Design :

-

A secondary reaction loop (Fig. 2) introduces HCN downstream of the MMP synthesis reactor.

-

Operating at 40°C with a 1.05:1 HCN:MMP molar ratio achieves >99% conversion and 92% cyanohydrin purity.

Challenges :

-

HCN Handling : Requires stringent safety protocols due to toxicity.

-

By-Product Formation : Excess HCN leads to imine derivatives, necessitating precise stoichiometric control.

Microbial Fermentation Methods

Bacillus cereus Fermentation Process

An alternative method utilizes Bacillus cereus to produce MMP via microbial metabolism. This approach avoids hazardous reagents and operates under ambient conditions.

Fermentation Workflow :

-

Culture Preparation : Bacillus cereus is grown in a nutrient-rich medium for 48–72 hours.

-

Cell Harvesting : Fermentation broth is centrifuged (4,000 rpm, 60 min) to pellet cells.

-

Metabolite Extraction :

-

Purification :

Performance Metrics :

| Metric | Result |

|---|---|

| Fermentation Yield | 3 g MMP/8 L broth |

| Process Duration | 7–10 days |

| Solvent Consumption | 2 L acetone/8 L broth |

Limitations :

-

Low Throughput : Batch processing limits scalability.

-

Energy-Intensive Purification : Multiple chromatography steps increase costs.

Comparative Analysis of Preparation Methods

Key Insights :

-

Chemical synthesis dominates industrial production due to superior yield and scalability.

-

Microbial methods are preferable for small-scale, eco-conscious applications despite lower efficiency.

Industrial-Scale Production Considerations

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 3-(Methylthio)propionate in complex biological matrices?

- Methodology : Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is widely used due to its volatility and sulfur-containing structure. Liquid chromatography (LC)-MS is recommended for polar derivatives. Validate methods using internal standards (e.g., deuterated analogs) to account for matrix effects. Structural confirmation via NMR spectroscopy is critical for purity assessment .

- Experimental Design : Include calibration curves with spiked samples, recovery studies, and cross-validation across multiple instruments to ensure reproducibility.

Q. How can researchers safely handle and store this compound in laboratory settings?

- Safety Protocols : Use closed systems or local exhaust ventilation to minimize vapor exposure. Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Store in airtight containers away from oxidizers and heat sources (flammability class 4) .

- Handling : Monitor electrostatic discharge risks during transfer. Implement spill containment measures using inert absorbents (e.g., vermiculite) .

Q. What synthetic routes are available for producing high-purity this compound?

- Synthesis : Esterification of 3-(methylthio)propionic acid with methanol under acid catalysis (e.g., H₂SO₄) is common. Purify via fractional distillation under reduced pressure (boiling point ~70–75°C at 10 mmHg). Confirm purity (>98%) using GC-FID and elemental analysis .

Advanced Research Questions

Q. How do metabolic pathways of this compound in mammalian systems contribute to contradictory data on sulfur byproduct formation?

- Data Contradiction Analysis : Rat liver homogenate studies show this compound degrades into methanethiol, hydrogen sulfide, and sulfate. However, inter-study variability arises from differences in enzyme activity (e.g., thioesterase isoforms) and age-dependent metabolism (1–400-day-old rats). Resolve contradictions using isotopic tracing (e.g., ³⁵S-labeled compound) to track sulfur fate .

- Methodology : Combine in vitro assays (hepatocyte cultures) with in vivo models to assess dose-dependent metabolic shifts.

Q. What experimental strategies can address stability challenges of this compound under varying pH and temperature conditions?

- Instability Factors : The compound hydrolyzes in aqueous alkaline conditions (pH >9) to form 3-(methylthio)propionic acid. Thermal degradation above 40°C accelerates decomposition.

- Mitigation : Use buffered solutions (pH 4–6) for storage. Conduct accelerated stability studies (ICH Q1A guidelines) with HPLC monitoring to establish shelf-life .

Q. How can researchers differentiate this compound from structurally similar flavor compounds (e.g., methyl mercaptopropionate) in natural product extracts?

- Analytical Differentiation : Employ high-resolution mass spectrometry (HRMS) to distinguish based on exact mass (C₅H₁₀O₂S: 134.197 g/mol) and isotopic patterns. Pair with tandem MS/MS to confirm fragmentation pathways (e.g., loss of –SCH₃ group at m/z 89) .

- Validation : Compare retention times and spectral data against authenticated standards in databases like NIST .

Data Interpretation & Reproducibility

Q. What are the limitations of using this compound as a flavor biomarker in food authenticity studies?

- Challenges : Natural occurrence in pineapple and strawberries complicates traceability. Cross-reactivity in immunoassays may yield false positives.

- Solutions : Combine quantitative GC-MS with multivariate analysis (PCA or PLS-DA) to correlate concentration profiles with geographic origin .

Q. How can conflicting results on the environmental toxicity of this compound be reconciled?

- Contradiction Source : Discrepancies in EC₅₀ values stem from test organism sensitivity (e.g., Daphnia vs. algae) and exposure duration.

- Resolution : Follow OECD guidelines for standardized toxicity assays. Use QSAR models to predict ecotoxicological endpoints based on molecular descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.